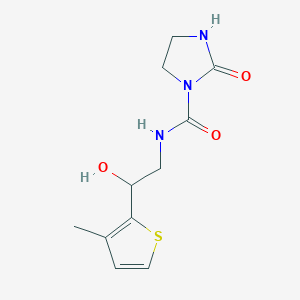
4-(Chloromethyl)-2-(4-methylphenoxymethyl)-1,3-thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(4-methylphenoxymethyl)-1,3-thiazole hydrochloride is a chemical compound that has been widely used in scientific research. It is a thiazole derivative that has been synthesized using various methods. This compound has shown significant biological activity and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(4-methylphenoxymethyl)-1,3-thiazole hydrochloride is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. This inhibition can lead to the suppression of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(Chloromethyl)-2-(4-methylphenoxymethyl)-1,3-thiazole hydrochloride has significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Chloromethyl)-2-(4-methylphenoxymethyl)-1,3-thiazole hydrochloride in lab experiments is its significant biological activity. This compound has been shown to have a wide range of effects on various biological processes, making it a valuable tool for studying these processes. Additionally, this compound has a low toxicity profile, making it safe to use in lab experiments. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 4-(Chloromethyl)-2-(4-methylphenoxymethyl)-1,3-thiazole hydrochloride. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential uses in the treatment of various diseases. Finally, future research could focus on the development of new derivatives of this compound with enhanced biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of 4-(Chloromethyl)-2-(4-methylphenoxymethyl)-1,3-thiazole hydrochloride has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-methylphenol with formaldehyde to produce 4-methylbenzyl alcohol. This is then reacted with thioamide to produce 2-(4-methylbenzyloxy)thiazole. Finally, the chloromethyl group is introduced using thionyl chloride to produce 4-(Chloromethyl)-2-(4-methylphenoxymethyl)-1,3-thiazole hydrochloride.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(4-methylphenoxymethyl)-1,3-thiazole hydrochloride has been widely used in scientific research due to its significant biological activity. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections. This compound has also been studied for its potential use as a diagnostic tool for detecting certain diseases.
Propiedades
IUPAC Name |
4-(chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS.ClH/c1-9-2-4-11(5-3-9)15-7-12-14-10(6-13)8-16-12;/h2-5,8H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSJGUUXNZEHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2827587.png)
![N-(oxolan-2-ylmethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2827588.png)


![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2827591.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827592.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2827593.png)





![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2827608.png)
![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2827610.png)